acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium
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Overview
Description
2-(2′ -Di-tert-butylphosphine)biphenylpalladium(II) acetate is a novel, air- and moisture-and thermally stable catalyst.
Mechanism of Action
Target of Action
The primary target of 2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) acetate, also known as MFCD04117716, is the amination of aryl chlorides . This compound acts as a pre-catalyst in this process .
Mode of Action
MFCD04117716 interacts with its targets by catalyzing the carbon-nitrogen bond-forming reactions . It is highly efficient in palladium-catalyzed reactions . This compound is a reactive dialkylbiaryl phosphine ligand , which is known for its effectiveness in these types of reactions.
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig Cross Coupling Reaction , which is a type of carbon-nitrogen bond-forming reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials .
Pharmacokinetics
It’s worth noting that this compound is asolid at room temperature . Its solubility in different solvents and its stability in various conditions can affect its availability for catalytic reactions .
Result of Action
The result of MFCD04117716’s action is the formation of new carbon-nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, including N-methyl-6-heterocyclic-1-oxoisoindoline derivatives .
Action Environment
The action of MFCD04117716 is influenced by environmental factors such as temperature and the presence of moisture . It is described as a novel, air-, moisture-, and thermally stable catalyst , suggesting that it can maintain its catalytic activity under a variety of conditions.
Properties
IUPAC Name |
acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIJKLADGVFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2PPd- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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